molecular formula C12H13ClO4S B2985157 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid CAS No. 505071-95-4

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid

Cat. No.: B2985157
CAS No.: 505071-95-4
M. Wt: 288.74
InChI Key: UVFIGUUIPQNZBK-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group and a 4-chloro-benzenesulfonyl substituent. Its molecular structure (SMILES: C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl) highlights the sulfonyl group’s electron-withdrawing properties, which influence its chemical reactivity and biological interactions . This compound is utilized in tumor suppression and apoptosis research, where its sulfonyl moiety may enhance binding affinity to cellular targets involved in signaling pathways .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFIGUUIPQNZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentane carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron Effects : The sulfonyl group in the target compound is strongly electron-withdrawing, likely lowering the pKa of the carboxylic acid compared to phenyl or chlorophenyl analogues. This enhances solubility in polar solvents, which is critical for bioavailability in biological assays .
  • Melting Points : The chlorophenyl analogue (160–164°C) has a higher melting point than unsubstituted phenyl derivatives due to increased molecular symmetry and halogen-mediated intermolecular forces . The sulfonyl group in the target compound may further elevate melting points, though data is unavailable.

Biological Activity

Overview

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid (CAS No. 505071-95-4) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound consists of a cyclopentane ring substituted with a carboxylic acid group and a 4-chloro-benzenesulfonyl group. Its molecular formula is C12H13ClO4SC_{12}H_{13}ClO_4S, and it exhibits properties typical of sulfonyl-containing compounds, which often play crucial roles in biological systems.

This compound is believed to exert its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This property is particularly valuable in drug design, as it can affect metabolic pathways.
  • Protein Binding : The compound's unique structure may facilitate binding to specific proteins, influencing their function and stability.

Biological Activity

Research indicates that this compound has various biological activities:

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, which are common among sulfonyl compounds.
  • Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : Similar cyclopentane carboxylic acids have shown analgesic effects in animal models, indicating that this compound may also possess pain-relieving properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Chlorobenzenesulfonyl chlorideStructurePrimarily used as a sulfonylating agent; less direct biological activity.
Cyclopentane carboxylic acidStructureExhibits some anti-inflammatory effects but lacks the sulfonyl group for enzyme interaction.

Research Applications

The compound's unique structure allows for various applications in scientific research:

  • Synthesis of Complex Molecules : It serves as an intermediate in synthesizing more complex organic molecules, which can be tailored for specific biological activities.
  • Drug Development : Due to its potential enzyme inhibition properties, it is a candidate for developing new therapeutics targeting various diseases.

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of cyclopentane carboxylic acids can inhibit voltage-gated sodium channels (NaV1.7), suggesting that this compound may also have similar inhibitory effects .
  • Transannular C–H Functionalization : Research involving cycloalkane carboxylic acids showed that modifications could lead to biologically active compounds with improved therapeutic profiles .

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